molecular formula C11H12ClNO B8594290 6-Chloro-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

6-Chloro-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8594290
M. Wt: 209.67 g/mol
InChI Key: RUQFDHNMAVSGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

RUQFDHNMAVSGJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C2=C1C=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2 protection, a mixture of [2-(3-chloro-phenyl)-2-methyl-propyl]-carbamic acid methyl ester (1.84 g, 7.63 mmol) and PPA (polyphosphoric acid) (8 g) in a 100 mL round bottom flask was stirred at 120° C. for 2 hours. After cooling to room temperature, the mixture was treated with ice-water and aq. ammonia solution to adjust the pH to 8. After extraction with ethyl acetate, the organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo. The crude product formed was further washed with ether to give the title compound (0.32 g, 20%) as a white solid. MS: 210.1 (M+H+).
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
PPA
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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